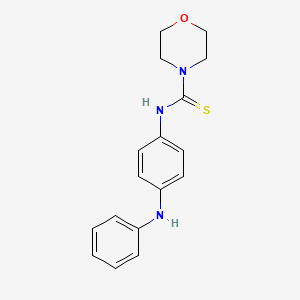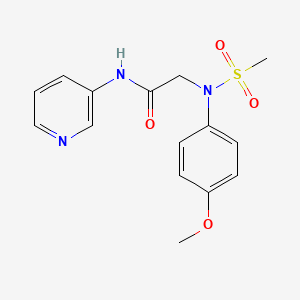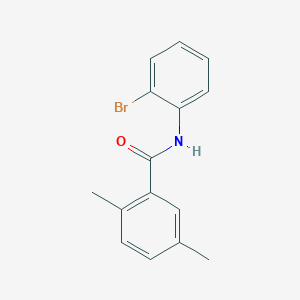![molecular formula C19H23N3O3 B5771492 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol, also known as NDGA or nordihydroguaiaretic acid, is a natural compound found in the creosote bush. It has been studied extensively for its potential use in various scientific research applications due to its unique chemical structure and properties. In
作用機序
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes such as lipoxygenase, cyclooxygenase, and protein kinase C. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol also inhibits the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB), which are involved in inflammation and oxidative stress. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol also has antidiabetic effects by improving insulin sensitivity and glucose metabolism. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
実験室実験の利点と制限
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from the creosote bush. It has low toxicity and is well-tolerated in animal studies. However, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be unstable under certain conditions, which can affect its activity and efficacy.
将来の方向性
For scientific research include the development of new formulations and delivery methods, investigating optimal dosages and treatment durations, and further studies on the potential use of 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol in various diseases.
合成法
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be synthesized from the creosote bush by extraction and purification methods. The process involves the use of solvents and chromatography techniques to isolate and purify 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol from the plant material. The purity of 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied extensively for its potential use in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. It has also been studied for its potential use in the prevention of oxidative stress and aging.
特性
IUPAC Name |
4-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-3-4-15(2)17(11-14)21-9-7-20(8-10-21)13-16-5-6-19(23)18(12-16)22(24)25/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDECQKJXWBQPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
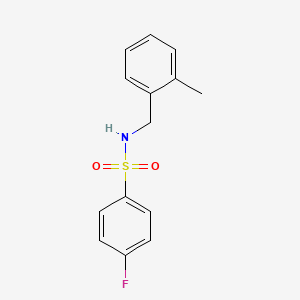
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
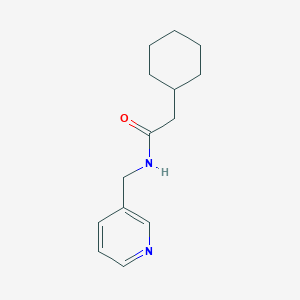
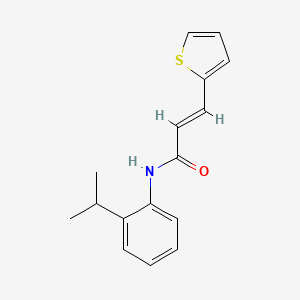

![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
